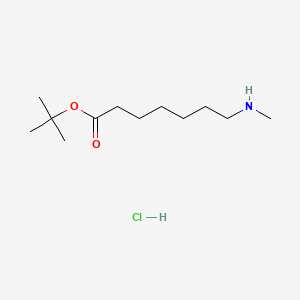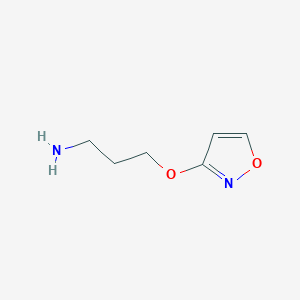
3-(3-Aminopropoxy)isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Aminopropoxy)isoxazole: is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Cycloaddition Reactions: One common method for synthesizing isoxazoles involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. This method can be used to prepare various substituted isoxazoles, including 3-(3-Aminopropoxy)isoxazole.
Oxidation of Propargylamines: Another method involves the oxidation of propargylamines to the corresponding oximes, followed by intramolecular cyclization to form isoxazoles.
Base-Catalyzed Condensation: The base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water can also be used to prepare 3,5-disubstituted isoxazoles.
Industrial Production Methods: Industrial production methods for isoxazoles often involve scalable and efficient synthetic routes that minimize the use of hazardous reagents and conditions. Metal-free synthetic routes are particularly attractive due to their eco-friendly nature and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Isoxazoles can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of isoxazoles can lead to the formation of corresponding amines or alcohols.
Substitution: Isoxazoles can participate in substitution reactions, where functional groups on the isoxazole ring are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of isoxazoles can yield nitro derivatives, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(3-Aminopropoxy)isoxazole is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, isoxazoles are studied for their potential as enzyme inhibitors and receptor modulators. They have shown promise in the development of new drugs for treating diseases such as Alzheimer’s and cancer .
Medicine: Isoxazole derivatives, including this compound, are investigated for their therapeutic potential. They exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Industry: In the industrial sector, isoxazoles are used in the development of new materials with unique properties. They are also employed in the production of agrochemicals and pharmaceuticals .
Wirkmechanismus
The mechanism of action of 3-(3-Aminopropoxy)isoxazole involves its interaction with specific molecular targets and pathways. Isoxazoles can act as enzyme inhibitors by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . They can also modulate receptor activity by binding to receptor sites and altering their conformation and function .
Vergleich Mit ähnlichen Verbindungen
Pyrrole: An analog without the oxygen atom, containing only a nitrogen atom in the ring.
Furan: An analog without the nitrogen atom, containing only an oxygen atom in the ring.
Uniqueness: 3-(3-Aminopropoxy)isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C6H10N2O2 |
|---|---|
Molekulargewicht |
142.16 g/mol |
IUPAC-Name |
3-(1,2-oxazol-3-yloxy)propan-1-amine |
InChI |
InChI=1S/C6H10N2O2/c7-3-1-4-9-6-2-5-10-8-6/h2,5H,1,3-4,7H2 |
InChI-Schlüssel |
BDQAIVQFCQDDPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CON=C1OCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



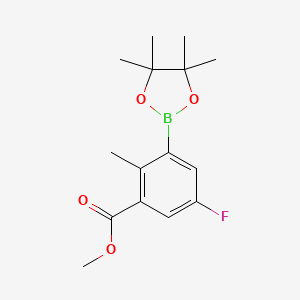
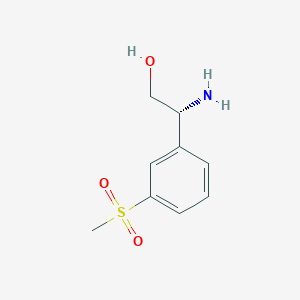
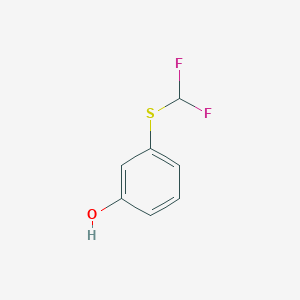
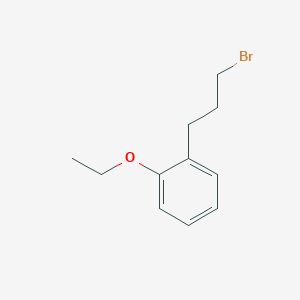
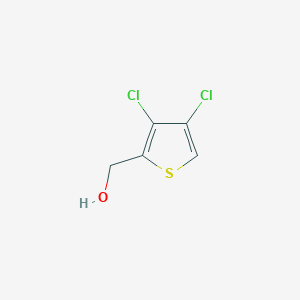
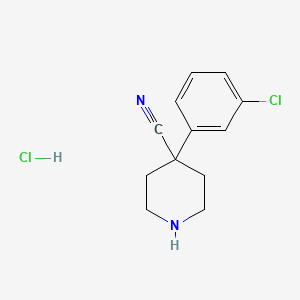
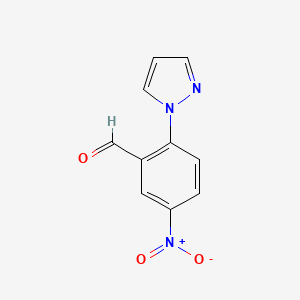
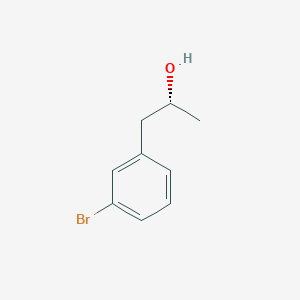
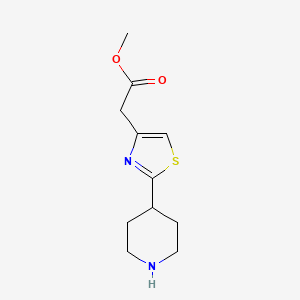
![Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate](/img/structure/B13572222.png)
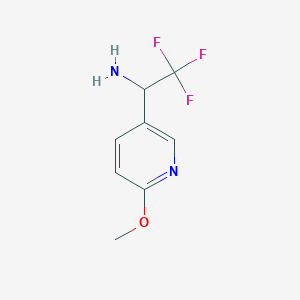
![[1-(2-Nitro-phenyl)-cyclopropyl]-methanol](/img/structure/B13572230.png)
